molecular formula C15H9F6NO2 B2575150 2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338792-39-5

2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2575150
CAS No.: 338792-39-5
M. Wt: 349.232
InChI Key: BEAXSVVZMVLRIC-UHFFFAOYSA-N
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Description

This compound features a difluoroacetamide core substituted with a 4-fluorophenoxy group and an N-linked 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO2/c16-10-4-6-12(7-5-10)24-15(20,21)13(23)22-11-3-1-2-9(8-11)14(17,18)19/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXSVVZMVLRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(OC2=CC=C(C=C2)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins, thereby influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs with Varying Phenoxy Substituents

  • 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 403-97-4): Replaces the 4-fluorophenoxy group with 4-chloro-2-methylphenoxy. Molecular formula: C₁₆H₁₃ClF₃NO₂; molar mass: 343.73 g/mol.
  • N-(2,6-Diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide: Features a 3-(trifluoromethyl)phenoxy group and diethylphenyl substitution. The diethyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility .

Analogs with Modified Acetamide Cores

  • 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ): Replaces the difluoro-phenoxy group with a piperazine ring. Demonstrated anticonvulsant activity in preclinical studies, suggesting CNS applications .
  • N-(3-(Trifluoromethyl)phenyl)-2-(N-(3-(trifluoromethyl)phenyl)benzenesulfonamido)acetamide: Incorporates a sulfonamido group instead of phenoxy. Sulfonamide derivatives are common in pharmaceuticals for enhanced bioavailability and target binding .

Fluorinated Agrochemical Derivatives

  • 2,2-Dichloro-N-2-propenyl-N-[3-(trifluoromethyl)phenyl]acetamide :
    • Intermediate in the synthesis of herbicide Fluorochloridone.
    • Highlights the role of trifluoromethylphenyl acetamides in agrochemicals, with yields exceeding 95% under optimized conditions .

Key Research Findings and Data

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₁₅H₁₀F₅NO₂ 339.24 4-fluorophenoxy, difluoroacetamide
2-(4-Chloro-2-methylphenoxy)-... C₁₆H₁₃ClF₃NO₂ 343.73 4-chloro-2-methylphenoxy
Compound 14 () C₁₉H₂₀F₃N₃O 363.38 Piperazine, phenyl

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